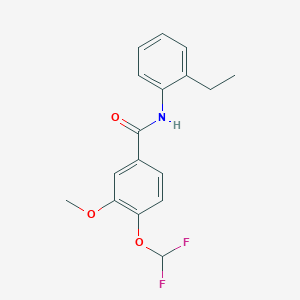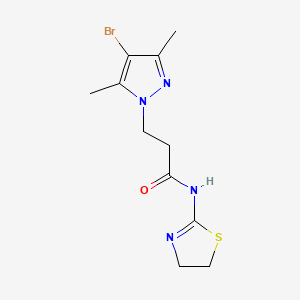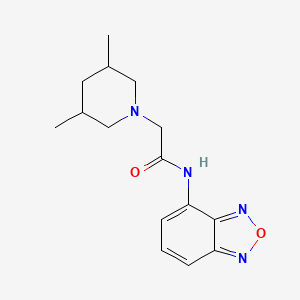
4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core, along with an ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzene, 2-ethylphenylamine, and 3-methoxybenzoic acid.
Formation of Intermediate: The first step involves the reaction of 4-(difluoromethoxy)benzene with 2-ethylphenylamine under appropriate conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction rates and yields.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzene ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
- 4-(difluoromethoxy)-2-ethylphenylboronic acid
- 4-(difluoromethoxy)-2-ethylphenylmethanol
Comparison: Compared to these similar compounds, 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzamide core. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H17F2NO3 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-3-11-6-4-5-7-13(11)20-16(21)12-8-9-14(23-17(18)19)15(10-12)22-2/h4-10,17H,3H2,1-2H3,(H,20,21) |
InChI Key |
AVZQYHCMZLHHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-ethoxybenzoyl)amino]acetate](/img/structure/B10963787.png)
![N,1-dimethyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963791.png)
![(5-Methylfuran-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10963796.png)


![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide](/img/structure/B10963804.png)
![3-Methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B10963809.png)
acetate](/img/structure/B10963812.png)
![5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963835.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10963836.png)




